4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde
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Overview
Description
4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde is a chemical compound with the molecular formula C19H23N3O It is known for its unique structure, which includes a diazenyl group (N=N) attached to a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde typically involves the diazotization of 4-(dipropylamino)aniline followed by a coupling reaction with benzaldehyde. The reaction conditions often include acidic or basic environments to facilitate the formation of the diazenyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Formation of 4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzoic acid.
Reduction: Formation of 4-{(E)-[4-(Dipropylamino)phenyl]hydrazinyl}benzaldehyde.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate biological pathways and exert various effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzaldehyde
- 4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzaldehyde
- 4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzoic acid
Uniqueness
4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde is unique due to its specific diazenyl and aldehyde functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
Properties
CAS No. |
823235-00-3 |
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Molecular Formula |
C19H23N3O |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-[[4-(dipropylamino)phenyl]diazenyl]benzaldehyde |
InChI |
InChI=1S/C19H23N3O/c1-3-13-22(14-4-2)19-11-9-18(10-12-19)21-20-17-7-5-16(15-23)6-8-17/h5-12,15H,3-4,13-14H2,1-2H3 |
InChI Key |
WHSKDMIXYCMQLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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